1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol is an organic compound with the molecular formula C11H23NO It features a cyclooctyl ring with an aminomethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol typically involves the reaction of cyclooctanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Cyclooctanone: Starting material.
Formaldehyde: Provides the aminomethyl group.
Ammonia: Acts as a nucleophile.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclooctanone derivatives.
Reduction: Formation of cyclooctylmethane derivatives.
Substitution: Formation of various substituted cyclooctyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the cyclooctyl ring provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: Similar structure but with a cyclohexyl ring.
1-[1-(Aminomethyl)cyclopentyl]ethan-1-ol: Similar structure but with a cyclopentyl ring.
1-[1-(Aminomethyl)cyclododecyl]ethan-1-ol: Similar structure but with a cyclododecyl ring.
Uniqueness
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol is unique due to its eight-membered cyclooctyl ring, which provides distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can lead to different reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclooctyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-10(13)11(9-12)7-5-3-2-4-6-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
OWFOZJXGYQFFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCCCC1)CN)O |
Origin of Product |
United States |
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